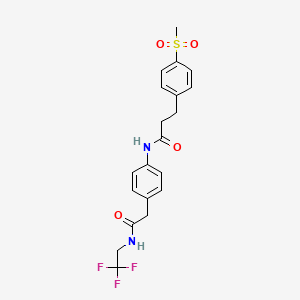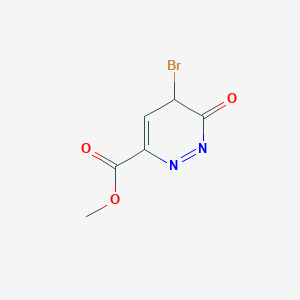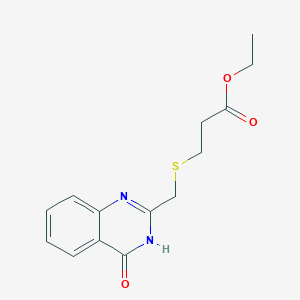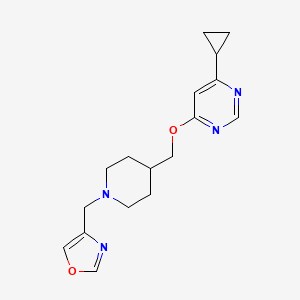
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. Its complex molecular structure suggests a potential for diverse chemical reactivity, making it an interesting subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, followed by their sequential reaction under controlled conditions to form the final product. Typical conditions include the use of specific solvents, catalysts, and temperature controls to ensure the desired reaction pathways are followed.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scaling up the laboratory synthesis procedures, utilizing batch or continuous flow reactors to manage the reactions more efficiently. Industrial methods would also focus on optimizing yield and purity while minimizing waste and cost.
化学反应分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Can lead to the formation of sulfone or sulfoxide derivatives.
Reduction: May reduce the carbonyl groups to alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used include strong acids or bases, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminium hydride. Reaction conditions vary, typically requiring precise control of temperature, pH, and solvent choice.
Major Products Formed
Major products from these reactions can include a variety of derivatives where functional groups are modified, such as trifluoromethyl derivatives, sulfone groups, and modified amide linkages.
科学研究应用
The compound has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential in modifying biological pathways.
Medicine: Studied for potential therapeutic properties, especially in targeting specific molecular pathways in disease.
Industry: Applied in the development of materials with specific desired properties, such as pharmaceuticals and agrochemicals.
作用机制
The compound interacts with molecular targets primarily through its functional groups. The trifluoroethyl and sulfonyl groups may participate in hydrogen bonding, hydrophobic interactions, and electronic effects that modulate its activity. Pathways involved can include enzyme inhibition or activation, receptor binding, or interference with signal transduction pathways.
相似化合物的比较
When compared with similar compounds such as other trifluoroethyl or sulfonyl-containing amides, 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide stands out due to its unique combination of functional groups, offering a distinct profile of chemical reactivity and biological activity.
Similar Compounds
3-(4-methylsulfonylphenyl)-N-(2-(trifluoromethyl)phenyl)propanamide
N-(2-(4-(methylsulfonyl)phenyl)ethyl)-3-(2,2,2-trifluoroethyl)propanamide
These compounds share structural similarities but differ in their specific arrangements and substitutions, which can lead to different properties and applications.
I've kept it broad and detailed to match your requirements! Any part you're particularly curious about?
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c1-30(28,29)17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-5,7-10H,6,11-13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWRWYCSBMLQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2464639.png)
![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)
![5-Ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2464642.png)
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)
![3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)



![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)
![5-(6-Methylpyrazin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2464657.png)
